

Application Notes and Protocols for the Synthesis of Permanganic Acid

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Compound of Interest

Compound Name: Barium permanganate

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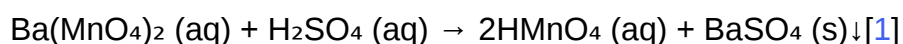
This document provides a detailed protocol for the laboratory-scale synthesis of permanganic acid (HMnO_4) through the reaction of **barium permanganate** [$\text{Ba}(\text{MnO}_4)_2$] with dilute sulfuric acid (H_2SO_4).

Introduction

Permanganic acid is a strong oxidizing agent with applications in organic synthesis and as a precursor for the preparation of various permanganate salts. This protocol describes a metathesis reaction where the insoluble byproduct, barium sulfate (BaSO_4), is removed by filtration, yielding an aqueous solution of permanganic acid.[1] Due to the inherent instability of permanganic acid, this procedure must be performed with strict adherence to safety precautions. Solutions of permanganic acid are prone to decomposition into manganese dioxide, oxygen, and water, a process accelerated by heat, light, and acidic conditions.

Chemical Reaction

The synthesis is based on the following double displacement reaction:



It is critical to use dilute sulfuric acid for this reaction. The use of concentrated sulfuric acid can lead to the formation of highly unstable and explosive manganese heptoxide (Mn_2O_7).[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the compounds involved in this synthesis.

Compound	Molar Mass (g/mol)	Solubility in Water	Appearance
Barium Permanganate (Ba(MnO ₄) ₂)	375.198 ^[1]	62.5 g/100 mL at 29 °C ^[1]	Dark violet to brown crystals ^[1]
Sulfuric Acid (H ₂ SO ₄)	98.079	Miscible	Colorless, oily liquid
Permanganic Acid (HMnO ₄)	119.94	Soluble	Violet solution
Barium Sulfate (BaSO ₄)	233.38	0.0002448 g/100 mL at 20 °C	White precipitate

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of permanganic acid.

4.1. Materials and Reagents

- **Barium permanganate** (Ba(MnO₄)₂)
- Dilute sulfuric acid (H₂SO₄), e.g., 1 M solution
- Distilled or deionized water
- Ice bath
- Stir plate and magnetic stir bar
- Burette or dropping funnel
- Glass beakers

- Graduated cylinders
- Buchner funnel and flask
- Ashless filter paper or a fine porosity sintered glass funnel
- Storage bottle (amber glass)

4.2. Procedure

- Preparation of **Barium Permanganate** Solution:
 - In a glass beaker, dissolve a carefully weighed amount of **barium permanganate** in distilled water at room temperature. For example, prepare a 0.1 M solution by dissolving 37.52 g of $\text{Ba}(\text{MnO}_4)_2$ in water to a final volume of 1 L.
 - Place the beaker in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
- Reaction with Sulfuric Acid:
 - Slowly add a stoichiometric amount of chilled, dilute sulfuric acid to the **barium permanganate** solution dropwise using a burette or dropping funnel while continuously stirring. For a 0.1 M **barium permanganate** solution, an equivalent amount of 1 M sulfuric acid would be used.
 - Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition of the acid. This is crucial to minimize the decomposition of the permanganic acid product.
 - A white precipitate of barium sulfate will form immediately upon the addition of sulfuric acid.
- Filtration of Barium Sulfate:
 - Once the addition of sulfuric acid is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation of barium sulfate.
 - Separate the barium sulfate precipitate from the permanganic acid solution by vacuum filtration. Use a Buchner funnel with ashless filter paper or a sintered glass funnel of fine

porosity.[2][3]

- Wash the precipitate with a small amount of cold distilled water to recover any remaining permanganic acid. Combine the washings with the filtrate.
- Storage of Permanganic Acid Solution:
 - Transfer the resulting violet solution of permanganic acid to a clean, amber glass bottle to protect it from light.[4]
 - Store the solution at a low temperature (e.g., in a refrigerator) to slow down its decomposition.[4] Permanganic acid solutions are unstable and should be used shortly after preparation.

4.3. Determination of Permanganic Acid Concentration (Optional)

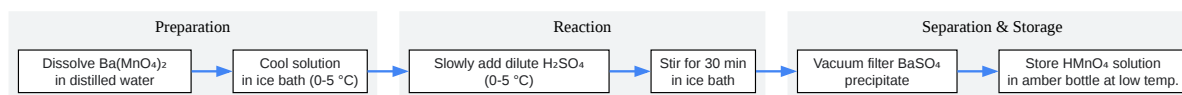
The concentration of the prepared permanganic acid solution can be determined by titration against a standardized solution of a reducing agent, such as oxalic acid or sodium oxalate, in an acidic medium. The endpoint is indicated by the disappearance of the violet color of the permanganate ion.

Safety Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), when handling the chemicals involved in this synthesis.[5]
- Ventilation: Perform the experiment in a well-ventilated laboratory or under a fume hood.
- Handling of **Barium Permanganate**: **Barium permanganate** is a strong oxidizer and is toxic. Avoid contact with skin and eyes. Do not mix with combustible materials.[6][7]
- Handling of Sulfuric Acid: Dilute sulfuric acid is corrosive. Handle with care to avoid skin and eye contact.
- Handling of Permanganic Acid: Permanganic acid is a strong oxidizer and is corrosive. Avoid contact with organic materials.

- **Waste Disposal:** Dispose of all chemical waste according to institutional and local regulations. Barium sulfate can typically be disposed of as solid waste, while the acidic permanganate solution may require neutralization before disposal.

Visualization of the Experimental Workflow



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Caption: Experimental workflow for the synthesis of permanganic acid.

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